molecular formula C9H11ClF3NO2 B14039415 2-Amino-2-(4-(trifluoromethoxy)phenyl)ethan-1-OL hcl

2-Amino-2-(4-(trifluoromethoxy)phenyl)ethan-1-OL hcl

Cat. No.: B14039415
M. Wt: 257.64 g/mol
InChI Key: IGMWZYNHDCHAKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(4-(trifluoromethoxy)phenyl)ethan-1-ol hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethan-1-ol backbone with an amino group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-(trifluoromethoxy)phenyl)ethan-1-ol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethoxy)benzaldehyde and glycine.

    Formation of Intermediate: The initial step involves the condensation of 4-(trifluoromethoxy)benzaldehyde with glycine under basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired amino alcohol.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-(trifluoromethoxy)phenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form secondary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

2-Amino-2-(4-(trifluoromethoxy)phenyl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-(trifluoromethoxy)phenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, pain, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(4-fluorophenyl)ethan-1-ol hydrochloride
  • 2-Amino-2-(4-methoxyphenyl)ethan-1-ol hydrochloride
  • 2-Amino-2-(4-chlorophenyl)ethan-1-ol hydrochloride

Uniqueness

2-Amino-2-(4-(trifluoromethoxy)phenyl)ethan-1-ol hydrochloride stands out due to the presence of the trifluoromethoxy group, which imparts unique electronic and steric properties. This makes it a valuable compound for designing molecules with specific biological activities and chemical reactivity.

Properties

Molecular Formula

C9H11ClF3NO2

Molecular Weight

257.64 g/mol

IUPAC Name

2-amino-2-[4-(trifluoromethoxy)phenyl]ethanol;hydrochloride

InChI

InChI=1S/C9H10F3NO2.ClH/c10-9(11,12)15-7-3-1-6(2-4-7)8(13)5-14;/h1-4,8,14H,5,13H2;1H

InChI Key

IGMWZYNHDCHAKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CO)N)OC(F)(F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.